7-Fluoro-5-nitro-1H-indole-2-carboxylic acid 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1167055-34-6
VCID: VC3379165
InChI: InChI=1S/C9H5FN2O4/c10-6-3-5(12(15)16)1-4-2-7(9(13)14)11-8(4)6/h1-3,11H,(H,13,14)
SMILES: C1=C2C=C(NC2=C(C=C1[N+](=O)[O-])F)C(=O)O
Molecular Formula: C9H5FN2O4
Molecular Weight: 224.14 g/mol

7-Fluoro-5-nitro-1H-indole-2-carboxylic acid

CAS No.: 1167055-34-6

Cat. No.: VC3379165

Molecular Formula: C9H5FN2O4

Molecular Weight: 224.14 g/mol

* For research use only. Not for human or veterinary use.

7-Fluoro-5-nitro-1H-indole-2-carboxylic acid - 1167055-34-6

Specification

CAS No. 1167055-34-6
Molecular Formula C9H5FN2O4
Molecular Weight 224.14 g/mol
IUPAC Name 7-fluoro-5-nitro-1H-indole-2-carboxylic acid
Standard InChI InChI=1S/C9H5FN2O4/c10-6-3-5(12(15)16)1-4-2-7(9(13)14)11-8(4)6/h1-3,11H,(H,13,14)
Standard InChI Key DAEPDAFWYPLRHC-UHFFFAOYSA-N
SMILES C1=C2C=C(NC2=C(C=C1[N+](=O)[O-])F)C(=O)O
Canonical SMILES C1=C2C=C(NC2=C(C=C1[N+](=O)[O-])F)C(=O)O

Introduction

Chemical Identity and Properties

Chemical Identification

7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is precisely identified through several standard chemical identifiers. The compound is registered under CAS number 1167055-34-6, which serves as its unique identifier in chemical databases and literature . Its molecular formula is C9H5FN2O4, indicating its atomic composition of 9 carbon atoms, 5 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 4 oxygen atoms.

The compound can be represented in chemical notation using SMILES format as OC(=O)c1cc2c([nH]1)c(F)cc(c2)N+[O-], which encodes its structural arrangement in a linear textual format .

Physical Properties

The physical properties of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid have been determined through a combination of experimental measurements and predictive modeling. The compound has a molecular weight of 224.14 g/mol, placing it in the low to medium molecular weight range common for drug-like compounds .

Table 1: Physical Properties of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid

PropertyValueMethod
Molecular Weight224.14 g/molCalculated
Boiling Point523.0±45.0 °CPredicted
Density1.718±0.06 g/cm³Predicted
pKa3.89±0.30Predicted

The compound's relatively high boiling point of 523.0±45.0 °C (predicted) suggests strong intermolecular forces, likely due to hydrogen bonding capabilities of the carboxylic acid group and the presence of the nitro group . Its predicted density of 1.718±0.06 g/cm³ is consistent with other heterocyclic compounds containing multiple oxygen atoms and nitrogen functionalities .

The predicted pKa value of 3.89±0.30 indicates that the carboxylic acid group exhibits acidity comparable to other aromatic carboxylic acids, making it likely to be deprotonated at physiological pH . This property has implications for its solubility profile and potential interactions with biological targets.

Structural Features and Reactivity

Key Structural Elements

The structure of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is characterized by an indole core with three key functional groups strategically positioned around the bicyclic structure. The indole skeleton itself consists of a benzene ring fused to a pyrrole ring, providing the foundation for this compound's chemistry.

The positioning of the fluorine atom at the 7-position introduces unique electronic effects that influence the compound's reactivity and biological properties. Fluorine substitution is known to enhance metabolic stability and modulate the electronic distribution across the molecule, potentially affecting its binding characteristics with biological targets.

The nitro group at the 5-position serves as a strong electron-withdrawing substituent that significantly alters the electronic density of the aromatic system. This functional group can participate in hydrogen bonding as an acceptor and may undergo various reduction reactions under appropriate conditions.

Chemical Reactivity Profile

The reactivity of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid is largely governed by its functional groups. The carboxylic acid moiety can undergo typical reactions associated with carboxylic acids, including esterification, amidation, and salt formation. These transformations may be utilized in synthesis to modify the compound's properties or to create derivatives with enhanced pharmacological profiles.

The nitro group represents another reactive center, capable of undergoing reduction to form corresponding amino derivatives. Such transformations can significantly alter the electronic properties of the molecule and introduce new possibilities for hydrogen bonding interactions.

The N-H group of the indole ring system possesses moderate acidity and can participate in deprotonation reactions under basic conditions, forming N-substituted derivatives. This feature may be exploited in synthetic methodologies aiming to further functionalize the molecule.

Biological Activities and Applications

Interaction Studies

Interaction studies involving 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid focus on its binding affinity with biological targets, such as enzymes and receptors. These investigations aim to elucidate the compound's mode of action and to identify potential therapeutic applications.

Preliminary research suggests that the compound may form specific interactions with target proteins through its functional groups. The fluorine atom can participate in fluorine-hydrogen bonds and fluorine-protein interactions, while the nitro group and carboxylic acid moiety contribute to hydrogen bonding networks. These interactions collectively determine the compound's binding affinity and selectivity profile.

Structural Comparisons with Related Compounds

Relationship to Other Indole Derivatives

7-Fluoro-5-nitro-1H-indole-2-carboxylic acid belongs to a broader family of substituted indoles, many of which possess biological and pharmacological significance. Comparing this compound with structurally related molecules provides insights into structure-activity relationships and helps position it within the chemical space of indole derivatives.

Table 2: Comparison of 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid with Related Compounds

CompoundStructural DifferencesNotable Features
5-NitroindoleLacks fluorine at position 7 and carboxylic acid at position 2Simpler structure with fewer functional groups
7-FluoroindoleLacks nitro group at position 5 and carboxylic acid at position 2Demonstrates effects of fluorine substitution alone
5-Bromo-1H-indoleContains bromine instead of nitro at position 5; lacks fluorine at position 7 and carboxylic acid at position 2Shows impact of different halogen substitution
7-Chloro-5-nitroindoleContains chlorine instead of fluorine at position 7; lacks carboxylic acid at position 2Illustrates effect of different halogen at position 7
7-Methoxy-5-nitro-1H-indole-2-carboxylic acidContains methoxy group instead of fluorine at position 7Demonstrates effect of replacing electron-withdrawing fluorine with electron-donating methoxy

This comparative analysis highlights how subtle structural modifications can significantly influence the properties and activities of indole derivatives. The specific combination of substituents in 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid gives it a unique profile that distinguishes it from other members of this chemical family.

Structure-Activity Relationships

  • The fluorine substituent at position 7 likely enhances metabolic stability while modulating electronic distribution across the indole system. Fluorinated compounds often demonstrate improved pharmacokinetic properties compared to their non-fluorinated counterparts.

  • The nitro group at position 5 serves as a strong electron-withdrawing group that alters the reactivity of the aromatic system. This group may be crucial for specific binding interactions with target proteins through hydrogen bonding and dipole-dipole interactions.

  • The carboxylic acid functionality at position 2 provides additional hydrogen bonding capabilities and introduces acidic properties to the molecule. This group may be essential for specific interactions with basic residues in protein binding sites.

Understanding these structure-activity relationships facilitates the design of optimized derivatives with enhanced potency, selectivity, or pharmacokinetic properties for specific therapeutic applications.

Research Directions and Future Perspectives

Current research involving 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid appears to be focused on exploring its potential applications in drug discovery and development. The compound's distinctive structural features make it an interesting scaffold for medicinal chemistry investigations.

Future research directions may include:

  • Comprehensive evaluation of the compound's pharmacological activities across various disease models to identify promising therapeutic applications.

  • Synthetic modification of the core structure to generate libraries of derivatives with optimized properties.

  • Detailed investigation of binding modes through crystallography, molecular modeling, and other structural biology techniques.

  • Exploration of the compound's potential as a building block for the synthesis of more complex bioactive molecules.

Such investigations would contribute to a deeper understanding of the compound's properties and expand its utility in pharmaceutical research and development.

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